5-cyclopropyl-1H-1,2,3-triazole-4-carboxylicacid,trifluoroaceticacid
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Overview
Description
5-cyclopropyl-1H-1,2,3-triazole-4-carboxylicacid,trifluoroaceticacid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a cyclopropyl group attached to the triazole ring and a carboxylic acid group, along with trifluoroacetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is catalyzed by copper(I) and proceeds under mild conditions, making it highly efficient and selective.
Industrial Production Methods
Industrial production of this compound may involve the use of palladium-catalyzed coupling reactions, hydrogenation, and other standard organic synthesis techniques. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-1H-1,2,3-triazole-4-carboxylicacid,trifluoroaceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve standard laboratory techniques such as reflux, stirring, and temperature control .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted triazole derivatives .
Scientific Research Applications
5-cyclopropyl-1H-1,2,3-triazole-4-carboxylicacid,trifluoroaceticacid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-1H-1,2,3-triazole-4-carboxylicacid,trifluoroaceticacid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
- 5-cyclopropyl-1H-pyrazole-4-carboxylic acid
- 1H-1,2,3-triazole-4-carboxylic acid
- 1H-1,2,3-triazole-5-carboxylic acid
Uniqueness
5-cyclopropyl-1H-1,2,3-triazole-4-carboxylicacid,trifluoroaceticacid is unique due to the presence of both a cyclopropyl group and trifluoroacetic acid, which can impart distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential biological activities compared to similar compounds .
Properties
IUPAC Name |
5-cyclopropyl-2H-triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.C2HF3O2/c10-6(11)5-4(3-1-2-3)7-9-8-5;3-2(4,5)1(6)7/h3H,1-2H2,(H,10,11)(H,7,8,9);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYYXMMOCMIFFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNN=C2C(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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